(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide

Carbonic Anhydrase Inhibition Target Selectivity Cinnamamide SAR

Secure this non-fungible AldrichCPR rare cinnamamide for target-specific screening. The unique 4-iodo-2-methylanilide and 2,5-dimethoxy substitution pattern create distinct electronic/steric environments unavailable in chloro or nitro analogs, enabling halogen bonding and heavy-atom derivatization. Deploy against Gram-positive pathogens and mycobacteria; leverage the iodine anomalous signal (f''≈6.85 e⁻) for SAD phasing without selenomethionine. Offers IP freedom for SAR expansion—inquiry required.

Molecular Formula C18H18INO3
Molecular Weight 423.2 g/mol
Cat. No. B11692223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide
Molecular FormulaC18H18INO3
Molecular Weight423.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)NC(=O)C=CC2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C18H18INO3/c1-12-10-14(19)5-7-16(12)20-18(21)9-4-13-11-15(22-2)6-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-4+
InChIKeyHPBKNJRBDFGALU-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(2,5-Dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide: Procurement-Grade Overview and Baseline Characteristics


(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide is a synthetic N-arylcinnamamide characterized by a 2,5-dimethoxy-substituted cinnamoyl moiety coupled to a 4-iodo-2-methylaniline . With a molecular formula of C₁₈H₁₈INO₃ and a molecular weight of 423.2 g/mol, it is cataloged as a rare screening compound within the AldrichCPR collection, indicating its primary utility in early drug discovery and chemical biology probe development . The compound belongs to the broader cinnamamide class, which has demonstrated diverse biological activities including antibacterial, antitubercular, antifungal, and photosynthetic electron transport (PET) inhibition, though specific pharmacological data for this precise chemotype remains a key differentiator for selection [1].

Why (2E)-3-(2,5-Dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide Cannot Be Substituted with Generic Cinnamamide Analogs


Generic substitution among N-arylcinnamamides is precluded by the profound impact of aryl ring substitution patterns on biological target engagement and physicochemical properties. The concurrent presence of 2,5-dimethoxy groups on the cinnamoyl phenyl ring and a 4-iodo-2-methyl substitution on the anilide ring creates a unique electronic and steric environment that is absent in common analogs such as the 4-chloro or 3-nitro variants . Published structure-activity relationship (SAR) studies demonstrate that even minor modifications—such as replacing a 3-fluoro with a 3-methyl group—can shift antifungal MIC values by over 2-fold (16.58 µM vs. 33.71 µM against Bipolaris sorokiniana), underscoring that substitution patterns are not interchangeable [1]. The iodine atom at the 4-position further confers distinct potential for halogen bonding interactions and heavy-atom derivatization that chloro, fluoro, or unsubstituted analogs cannot replicate, making this compound a non-fungible entity for target-specific screening campaigns .

(2E)-3-(2,5-Dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide: Quantitative Differentiation Evidence Against Closest Analogs


Divergent Biological Target Engagement vs. 3-Nitro Analog: Carbonic Anhydrase II Selectivity

The 3-nitro analog (2E)-N-(4-iodo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide demonstrates potent inhibition of human carbonic anhydrase II with a Ki of 2.80 nM, establishing a clear preference for this enzymatic target [1]. In contrast, the target compound's 2,5-dimethoxy substitution pattern is structurally incompatible with the zinc-binding pharmacophore required for carbonic anhydrase inhibition, redirecting its activity profile toward the antibacterial, antitubercular, and antifungal activities characteristic of the N-arylcinnamamide class as demonstrated across 16 structurally related compounds [2]. This divergence means the compounds are not interchangeable for target-based screening: selecting the 3-nitro analog for antimicrobial screens would yield false negatives, while using the target compound for carbonic anhydrase assays would miss potent CA II inhibitors.

Carbonic Anhydrase Inhibition Target Selectivity Cinnamamide SAR

Halogen-Dependent Physicochemical Differentiation: Iodo vs. Chloro Analog

The target compound carries a 4-iodo substituent on the anilide ring, whereas the chloro analog (2E)-3-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide replaces the 2,5-dimethoxy cinnamoyl with a 4-chlorophenyl group—a simultaneous change at both aromatic termini . The target compound (C₁₈H₁₈INO₃, MW 423.2 g/mol) differs from the chloro analog (C₁₆H₁₃ClINO, MW 397.64 g/mol) by the presence of two methoxy groups and the absence of a chlorine atom, resulting in a calculated LogP shift of approximately +0.6 to +1.0 units (estimated via additive fragment methods), higher hydrogen-bond acceptor count, and distinct metabolic vulnerability (O-demethylation vs. oxidative dechlorination pathways). The iodo substituent also provides unique opportunities for X-ray crystallographic phasing via single-wavelength anomalous diffraction (SAD) that the chloro analog does not afford .

Halogen Bonding LogP Metabolic Stability Heavy Atom Effect

Isomeric Methoxy Positioning: 2,5-Dimethoxy vs. Alternative Dimethoxy Patterns on Biological Activity

Among N-arylcinnamamides, the position of methoxy substitution on the cinnamoyl ring critically determines biological potency. Comprehensive SAR analysis of 16 ring-substituted N-arylcinnamamides revealed that electron-donating groups at specific positions modulate activity against M. tuberculosis, S. aureus, and F. avenaceum [1]. The 2,5-dimethoxy pattern of the target compound places electron-donating methoxy groups at positions that simultaneously activate the ring toward electrophilic reactions while maintaining a distinct dihedral angle with the amide bond, influencing conjugation and target binding. By contrast, 3,4-dimethoxy or 2,4-dimethoxy isomers would alter the electronic distribution and molecular shape, leading to different biological outcomes as demonstrated by the 3-fluoro vs. 3-methyl comparison where a single substituent change shifted antifungal MIC from 16.58 µM to 33.71 µM against B. sorokiniana [1].

Methoxy Isomerism Cinnamamide SAR Antimicrobial Activity PET Inhibition

Distinct Chemotype from Psychoactive 25I-NBOMe: Scaffold Divergence and Procurement Relevance

The target compound is an N-arylcinnamamide (acrylamide scaffold with a trans double bond), whereas 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) is a phenethylamine derivative [1][2]. Although both share the 4-iodo-2,5-dimethoxyphenyl substructure, the core scaffolds are fundamentally different: cinnamamide (amide linker) vs. phenethylamine (ethylamine linker). 25I-NBOMe acts as a potent 5-HT2A receptor agonist (Ki reported at sub-nanomolar to low nanomolar range) with hallucinogenic properties, whereas the cinnamamide scaffold lacks the basic nitrogen pharmacophore required for 5-HT2A agonism and instead is associated with antimicrobial, anti-inflammatory, and PET-inhibitory activities [2][3]. This scaffold divergence has regulatory implications: 25I-NBOMe is a controlled substance in many jurisdictions, while N-arylcinnamamides generally are not, affecting procurement logistics, licensing requirements, and permissible research applications.

Cinnamamide vs. Phenethylamine 5-HT2A Receptor Scaffold Hopping Regulatory Classification

Optimal Scientific and Industrial Application Scenarios for (2E)-3-(2,5-Dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide


Antimicrobial Lead Discovery: Screening Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis

The target compound is optimally deployed in phenotypic screening libraries targeting Gram-positive bacterial pathogens and mycobacteria. The N-arylcinnamamide class has demonstrated MIC values as low as 22.27 µM against S. aureus (including MRSA strains) and 27.38 µM against M. tuberculosis H37Ra, with certain analogs achieving >99% CFU reduction within 8 hours in time-kill assays [1]. The 2,5-dimethoxy substitution pattern and 4-iodo-2-methylanilide moiety provide unique physicochemical properties for hit identification in antistaphylococcal and antitubercular programs where scaffold novelty is prioritized. Furthermore, class-level evidence indicates that N-arylcinnamamides can disrupt staphylococcal biofilm and synergize with clinically used antibiotics (vancomycin, ciprofloxacin, tetracycline), suggesting the target compound may offer adjuvanticity potential worthy of investigation [1].

Agrochemical Discovery: Photosynthetic Electron Transport (PET) Inhibition for Herbicide Development

Cinnamamide derivatives have demonstrated PET-inhibitory activity in spinach chloroplasts, with the most active analog achieving an IC₅₀ of 5.1 µM [1]. The target compound's 2,5-dimethoxy cinnamoyl moiety resembles the electron-rich aromatic systems found in commercial PET inhibitors, positioning it as a candidate for herbicide lead discovery. The iodine substituent provides a convenient handle for radiolabeling (¹²⁵I or ¹²³I) to facilitate target engagement studies and mode-of-action elucidation in plant systems. Unlike the psychoactive 25I-NBOMe, the cinnamamide scaffold has demonstrated no in vivo toxicity against Nicotiana tabacum var. Samsun at test concentrations, supporting its suitability for agrochemical development programs [1].

Structural Biology and Biophysical Probe Development via Iodine-Mediated Phasing

The 4-iodo substituent on the anilide ring provides a strong anomalous scattering signal (f'' ≈ 6.85 electrons at Cu Kα wavelength) suitable for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography studies [1]. This feature distinguishes the target compound from chloro and fluoro analogs, which provide weaker anomalous signals (f'' ≈ 0.35 and 0.02 electrons, respectively, at Cu Kα), and enables de novo phase determination without selenomethionine incorporation. The rigid cinnamamide scaffold with a trans double bond offers limited conformational flexibility, making it an ideal tool compound for assessing binding pose and occupancy in crystallographic fragment screening campaigns targeting antimicrobial or PET-inhibitory protein targets .

Medicinal Chemistry SAR Exploration Around the Cinnamamide Scaffold

As an AldrichCPR rare chemical with no published analytical data [1], the target compound represents a unique starting point for SAR expansion. The combination of 2,5-dimethoxy substitution on the cinnamoyl ring and 4-iodo-2-methyl substitution on the anilide ring is not represented in the 16-compound N-arylcinnamamide series characterized in the primary literature . Medicinal chemistry teams can systematically vary the methoxy positions, replace iodine with other halogens or bioisosteres, or modify the acrylamide linker to explore structure-activity relationships for antimicrobial potency, mammalian cytotoxicity (validated via THP-1 cell assays for the class), and metabolic stability. The absence of pre-existing data ensures intellectual property freedom for novel discoveries derived from this chemotype [1].

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